molecular formula C7H9ClN2O4S2 B14570160 5-Chloro-4-nitro-N-(propan-2-yl)thiophene-2-sulfonamide CAS No. 61714-47-4

5-Chloro-4-nitro-N-(propan-2-yl)thiophene-2-sulfonamide

Cat. No.: B14570160
CAS No.: 61714-47-4
M. Wt: 284.7 g/mol
InChI Key: NWPLOSRSLBAZOT-UHFFFAOYSA-N
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Description

5-Chloro-4-nitro-N-(propan-2-yl)thiophene-2-sulfonamide is a synthetic compound belonging to the thiophene family Thiophenes are five-membered heterocyclic compounds containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-nitro-N-(propan-2-yl)thiophene-2-sulfonamide typically involves multiple steps:

    Nitration: The thiophene ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Chlorination: The nitrated thiophene is then chlorinated using chlorine gas or a chlorinating agent like thionyl chloride.

    Sulfonation: The chlorinated nitrothiophene undergoes sulfonation with sulfur trioxide or chlorosulfonic acid to introduce the sulfonamide group.

    Amidation: Finally, the sulfonated compound is reacted with isopropylamine to form the desired sulfonamide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.

    Purification Steps: Including crystallization, filtration, and recrystallization to obtain high-purity product.

    Quality Control: Analytical techniques like HPLC and NMR are used to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-nitro-N-(propan-2-yl)thiophene-2-sulfonamide undergoes various chemical reactions:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Major Products Formed

    Amino Derivatives: From the reduction of the nitro group.

    Substituted Thiophenes: From nucleophilic substitution reactions.

Scientific Research Applications

5-Chloro-4-nitro-N-(propan-2-yl)thiophene-2-sulfonamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-4-nitro-N-(propan-2-yl)thiophene-2-sulfonamide involves:

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-4-nitrothiophene-2-sulfonamide: Lacks the isopropyl group.

    4-Nitrothiophene-2-sulfonamide: Lacks both the chloro and isopropyl groups.

    5-Chloro-2-thiophenesulfonamide: Lacks the nitro group.

Uniqueness

5-Chloro-4-nitro-N-(propan-2-yl)thiophene-2-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

61714-47-4

Molecular Formula

C7H9ClN2O4S2

Molecular Weight

284.7 g/mol

IUPAC Name

5-chloro-4-nitro-N-propan-2-ylthiophene-2-sulfonamide

InChI

InChI=1S/C7H9ClN2O4S2/c1-4(2)9-16(13,14)6-3-5(10(11)12)7(8)15-6/h3-4,9H,1-2H3

InChI Key

NWPLOSRSLBAZOT-UHFFFAOYSA-N

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC(=C(S1)Cl)[N+](=O)[O-]

Origin of Product

United States

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